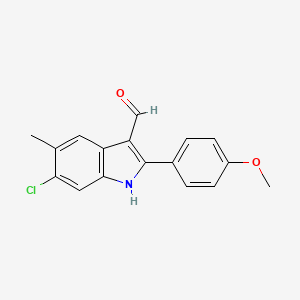
6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a chloro substituent at the 6-position, a methoxyphenyl group at the 2-position, a methyl group at the 5-position, and an aldehyde group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. The specific conditions for this compound would involve using 4-methoxyphenylhydrazine and 6-chloro-5-methyl-3-formylindole as starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The process would include steps such as:
- Mixing the reactants in a suitable solvent.
- Heating the mixture under reflux.
- Purifying the product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carboxylic acid.
Reduction: 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-methanol.
Substitution: 6-Amino-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde.
Scientific Research Applications
6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy substituents may enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-phenyl-1H-indole-3-carbaldehyde: Lacks the methoxy and methyl substituents.
2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde: Lacks the chloro and methyl substituents.
5-Methyl-2-phenyl-1H-indole-3-carbaldehyde: Lacks the chloro and methoxy substituents.
Uniqueness
6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of the chloro, methoxy, and methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
920514-81-4 |
|---|---|
Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H14ClNO2/c1-10-7-13-14(9-20)17(19-16(13)8-15(10)18)11-3-5-12(21-2)6-4-11/h3-9,19H,1-2H3 |
InChI Key |
AVDSCAQNCRWJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NC(=C2C=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)
![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)
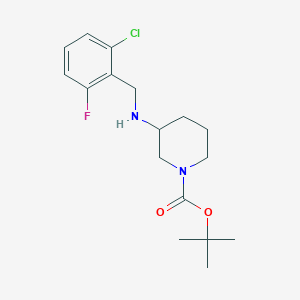
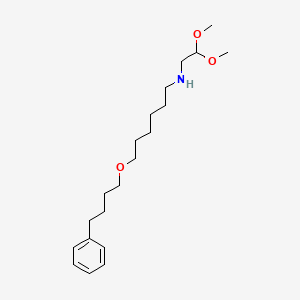
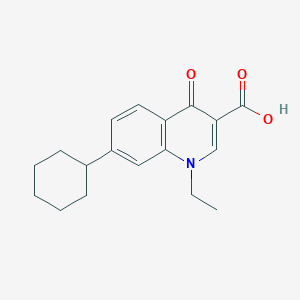

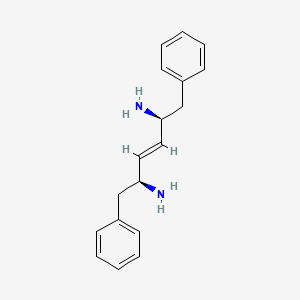
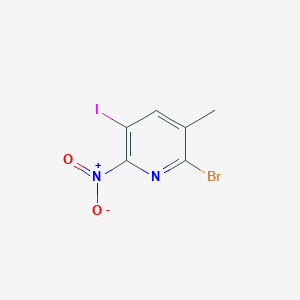
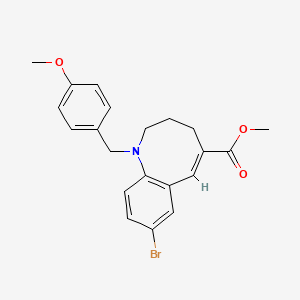
![3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid](/img/structure/B11830951.png)
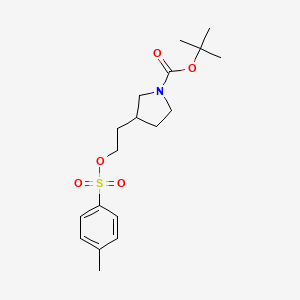

![[(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11830966.png)
